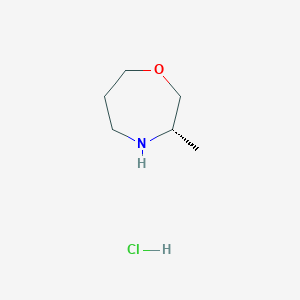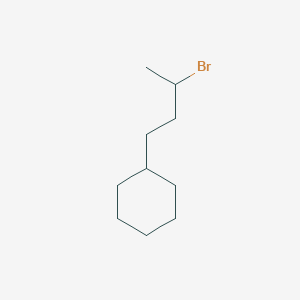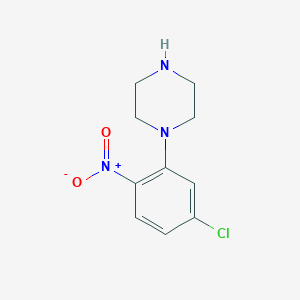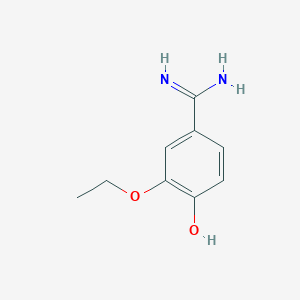
methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is a chemical compound with a complex structure that includes an amino group, a nitrophenyl group, and a butanoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride typically involves multiple steps. One common method includes the esterification of 4-(4-nitrophenyl)butanoic acid with methanol in the presence of an acid catalyst to form methyl 4-(4-nitrophenyl)butanoate . This intermediate is then subjected to a series of reactions to introduce the amino group at the 3-position, often involving the use of protecting groups and subsequent deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield methyl(3R)-3-amino-4-(4-aminophenyl)butanoate .
科学研究应用
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 4-(4-nitrophenyl)butanoate: Lacks the amino group at the 3-position.
Methyl 3-hydroxy-4-(4-nitrophenyl)butanoate: Contains a hydroxy group instead of an amino group.
Methyl 4-(4-bromophenyl)butanoate: Contains a bromophenyl group instead of a nitrophenyl group
Uniqueness
Methyl(3R)-3-amino-4-(4-nitrophenyl)butanoatehydrochloride is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C11H15ClN2O4 |
|---|---|
分子量 |
274.70 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-4-(4-nitrophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-17-11(14)7-9(12)6-8-2-4-10(5-3-8)13(15)16;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m1./s1 |
InChI 键 |
RAANXWNXFJERMB-SBSPUUFOSA-N |
手性 SMILES |
COC(=O)C[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
规范 SMILES |
COC(=O)CC(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)



![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)

![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)





![1-[1-(3,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13605199.png)

